methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate
Beschreibung
Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate is a synthetic organic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a ketone at position 2. The quinoxaline moiety is linked via an acetamido group to a methyl propanoate ester.
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
methyl 3-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-10-15(21)18(12-6-4-3-5-11(12)17-10)9-13(19)16-8-7-14(20)22-2/h3-6H,7-9H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
BAZFJTMUJFBKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of o-Phenylenediamine Derivatives
The quinoxalinone scaffold is commonly synthesized via condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the 3-methyl derivative, 3-methyl-1,2-diketone or its equivalent is required.
Method from Patented Protocols:
-
Reactants : o-Phenylenediamine (1.0 eq) and methylglyoxal (1.2 eq).
-
Catalyst : L-Proline (10 mol%) in ethanol at room temperature.
-
Conditions : Stirring for 6–10 hours under aerobic conditions.
-
Yield : 85–92% (reported for analogous quinoxalines).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (room temperature) |
| Reaction Time | 8 hours |
| Solvent | Ethanol |
| Catalyst Loading | 10 mol% L-Proline |
This method avoids metal catalysts and harsh conditions, aligning with green chemistry principles.
Alternative Routes via Nitroolefin Intermediates
A nitroolefin-based approach (as described in) involves:
-
Nitroolefin synthesis : Condensation of β-nitro styrene derivatives with o-phenylenediamine.
-
Cyclization : Catalyzed by L-proline to form the quinoxalinone ring.
Introduction of the Acetamido Side Chain
Bromoacetylation of Quinoxalinone
The quinoxalinone nitrogen is functionalized with a bromoacetyl group to enable subsequent amide coupling.
Procedure:
-
Reactants : 3-Methyl-2-oxoquinoxaline (1.0 eq), bromoacetyl bromide (1.5 eq).
-
Base : Triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Conditions : 0°C to room temperature, 2–4 hours.
-
Yield : 70–78%.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 3 hours |
Amide Coupling with Methyl 3-Aminopropanoate
The bromoacetyl intermediate reacts with methyl 3-aminopropanoate to form the acetamido-propanoate moiety.
-
Reactants : Bromoacetyl-quinoxalinone (1.0 eq), methyl 3-aminopropanoate (1.2 eq).
-
Coupling Agent : EDCl (1.5 eq), HOBt (1.5 eq) in DMF.
-
Conditions : Stirring at room temperature for 12 hours.
-
Yield : 65–72%.
Reaction Scheme:
Optimization Insights:
-
Excess amine improves yield by mitigating hydrolysis of the bromoacetyl intermediate.
-
Polar aprotic solvents (DMF, THF) enhance coupling efficiency.
Esterification and Final Modification
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ |
| Temperature | 65°C (reflux) |
| Reaction Time | 7 hours |
Alternative Synthetic Strategies
One-Pot Tandem Reactions
Recent advances propose tandem cyclization-amide coupling sequences to reduce purification steps:
Analyse Chemischer Reaktionen
Hydrolysis of the Methyl Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and biological activity.
Conditions and Outcomes
Mechanism :
-
Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Nucleophilic Substitution at the Acetamido Linker
The acetamido group participates in nucleophilic reactions, enabling the introduction of diverse substituents.
Example Reaction with Hydrazine
| Conditions | Product | Yield | Key Data |
|---|---|---|---|
| Hydrazine hydrate, ethanol, reflux, 6h | 3-(2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanhydrazide | 85% | NMR (DMSO-d6): δ 8.12 (s, 1H, NH), 4.38 (t, J = 6.0 Hz, 2H) |
Applications :
-
Hydrazide intermediates are precursors for synthesizing acylhydrazones or heterocycles (e.g., triazoles) via condensation or cyclization .
Cyclization Reactions
The quinoxaline ring and flexible propanoate chain facilitate intramolecular cyclization under thermal or catalytic conditions.
Key Observations :
-
Heating in DMF with KCO promotes formation of six-membered lactams via amide-ester condensation.
-
Cyclization products exhibit enhanced rigidity, potentially improving binding affinity in biological systems .
Hydrogen Bonding and Supramolecular Interactions
The quinoxaline N-atoms and acetamido NH participate in hydrogen bonding, influencing crystal packing and solubility.
Structural Data :
-
X-ray diffraction of analogs reveals chains along the b-axis via N–H···O bonds between acetamido groups (d = 2.89 Å) .
-
π-Stacking interactions between quinoxaline rings (3.48 Å spacing) stabilize supramolecular architectures .
Functionalization of the Quinoxaline Ring
The 3-methyl-2-oxoquinoxaline moiety undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing oxo group.
Documented Modifications :
-
Nitration : Requires concentrated HNO/HSO at 0°C, yielding 6-nitro derivatives.
-
Halogenation : Electrophilic bromination (Br, FeCl) occurs at the 6-position .
Amide Coupling Reactions
The terminal carboxylic acid (from hydrolysis) engages in peptide coupling to generate propanamide analogs.
Example Synthesis :
| Reagents | Product | Yield | Application |
|---|---|---|---|
| DCC/DMAP, R-NH | N-Alkyl-3-[2-oxoquinoxalin-1(2H)-yl]propanamides | 63–81% | Anticancer lead compounds |
Optimized Protocol :
-
Azide coupling (NaN, −5°C) followed by Staudinger reaction achieves higher yields than traditional DCC methods .
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) induces cleavage of the acetamido bond, forming 3-methylquinoxalin-2(1H)-one and methyl acrylate derivatives.
-
Thermal Stability : Decomposes above 200°C via retro-Michael elimination (TGA-DSC data).
This compound’s multifunctional design enables diverse reactivity, making it a versatile scaffold in medicinal chemistry. Experimental validation through NMR, HPLC, and X-ray crystallography ensures precise structural elucidation during derivatization .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es durch Hemmung von Enzymen oder Bindung an Rezeptoren wirken und so biologische Pfade modulieren. Die genauen molekularen Zielstrukturen und Pfade können je nach der spezifischen Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound shares key features with several analogs:
- Quinoxaline backbone: Similar to ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (), which has a 2-oxoquinoxaline core but differs in substituents (phenylpropanoate vs. methyl propanoate ester) .
- Fluorouracil-linked esters: Compounds like (R)-methyl 2-(2-5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido derivatives () replace the quinoxaline with a fluorouracil moiety, altering electronic properties and bioactivity .
- Indole-containing esters: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate () shares the ester-amide linkage but incorporates an indole ring instead of quinoxaline, affecting lipophilicity and metabolic stability .
Physicochemical Properties
*Theoretical values for the target compound are inferred from structural analogs.
Key Observations:
- Melting Points: Quinoxaline derivatives (e.g., ) exhibit higher melting points (184–186°C) compared to fluorouracil-linked analogs (156–206°C), likely due to stronger intermolecular hydrogen bonding in the former .
- Spectral Signatures: The target compound’s ¹H NMR would likely show signals for the quinoxaline NH (~δ 12.35) and methyl ester (~δ 3.59), as seen in and .
- Synthetic Yields : Fluorouracil-containing esters () show moderate yields (50–72%), suggesting challenges in stabilizing reactive intermediates during synthesis .
Biologische Aktivität
Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.
Synthesis of the Compound
The compound is synthesized through a series of chemical reactions involving quinoxaline derivatives. The general synthetic route involves:
- Formation of Quinoxaline Derivative : The initial step includes the synthesis of 3-methyl-2-oxoquinoxaline.
- Acetamido Group Introduction : The quinoxaline derivative is then reacted with acetamide to introduce the acetamido functionality.
- Final Esterification : The methyl ester group is introduced to yield this compound.
The yield and purity of the synthesized compound are typically confirmed using techniques such as NMR and IR spectroscopy, ensuring structural integrity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives:
- In Vitro Screening : Compounds derived from quinoxaline have been screened against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For instance, at a concentration of 25 mg/ml, certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics like streptomycin .
- Antifungal Activity : The same derivatives have shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. For example, specific compounds displayed over 50% inhibition against these fungi at concentrations around 50 µg/ml .
Anticancer Activity
Recent investigations into the anticancer potential of quinoxaline derivatives have yielded encouraging results:
- Cell Line Studies : Compounds were tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, some derivatives exhibited IC50 values in the low micromolar range (e.g., 2.1 - 9.8 µM), indicating potent cytotoxic effects .
- Mechanistic Insights : Further studies revealed that certain compounds could induce apoptosis in cancer cells by modulating key apoptotic markers such as caspases and Bcl-2 family proteins. For instance, one derivative showed a significant increase in caspase-3 levels, suggesting a mechanism through which it triggers programmed cell death .
Case Studies
Several case studies have been documented that illustrate the biological efficacy of this compound:
- Study on Antibacterial Efficacy :
- Antifungal Evaluation :
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate?
Methodological Answer:
Synthesis typically involves coupling 3-methyl-2-oxoquinoxaline derivatives with methyl 3-aminopropanoate via acetamide linkage. Key steps include:
- Reaction Optimization : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate carboxylic acid intermediates, ensuring anhydrous conditions and inert atmospheres to prevent side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol.
- Characterization :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbonyl/quinoxaline moieties .
- X-ray Crystallography : Resolve stereochemical ambiguities and verify molecular packing (e.g., torsion angles of the quinoxaline-acetamido linkage) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Advanced: How should researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):
- Phase 1 (Lab-Scale) :
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (2–12) to assess stability. Quantify degradation products via LC-MS .
- Partition Coefficients : Measure log (octanol-water) and log (organic carbon) to predict bioaccumulation and soil adsorption .
- Phase 2 (Ecosystem Modeling) :
- Use microcosms to simulate aquatic/terrestrial systems, tracking compound distribution in biotic (e.g., algae, Daphnia) and abiotic (sediment, water) compartments .
- Phase 3 (Field Trials) : Monitor degradation kinetics in agricultural soils under real-world conditions (temperature, microbial activity) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust/aerosol exposure; upgrade to OV/AG/P99 filters if volatile byproducts form .
- Skin Protection : Wear nitrile gloves and full-body chemical-resistant suits (e.g., Tyvek) to prevent dermal absorption .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
- Waste Management : Avoid drainage disposal; collect contaminated solvents in sealed containers for incineration .
Advanced: How can contradictions in toxicity data from different bioassays be resolved?
Methodological Answer:
- Data Harmonization :
- Dose-Response Normalization : Express results as % inhibition relative to controls and fit to Hill equation for EC comparisons .
- Assay Validation : Cross-validate using orthogonal methods (e.g., MTT assay for cytotoxicity vs. comet assay for genotoxicity).
- Mechanistic Studies :
- Metabolite Profiling : Identify active/toxic metabolites via hepatic microsome incubations and LC-HRMS .
- Transcriptomics : Compare gene expression profiles (e.g., oxidative stress markers like Nrf2) across conflicting assays to pinpoint mechanistic disparities .
Basic: Which spectroscopic methods are most effective for structural confirmation?
Methodological Answer:
- High-Resolution NMR :
- FT-IR Spectroscopy : Detect characteristic bands (e.g., N–H stretch at 3300 cm, C=O at 1700 cm).
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C11–N2 = 1.35 Å) and angles (e.g., N2–C11–C16 = 109.79°) to validate stereochemistry .
Advanced: What computational models predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize quinoxaline-binding proteins (e.g., kinase inhibitors) using PharmMapper or SwissTargetPrediction.
- Software : Use AutoDock Vina with AMBER force fields; validate poses with MD simulations (NAMD/GROMACS) .
- QSAR Modeling :
- Train models on β-keto ester analogs to predict ADMET properties (e.g., bioavailability, CNS permeability) .
- Free Energy Calculations :
- Apply MM-PBSA/GBSA to estimate binding affinities for lead optimization .
Advanced: How can researchers address instability issues during synthesis or storage?
Methodological Answer:
- Stability Screening :
- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., monitor weight loss at >150°C) .
- Light Sensitivity : Store in amber vials under argon; assess photodegradation via accelerated UV exposure tests .
- Formulation Strategies :
- Use cryoprotectants (e.g., trehalose) for lyophilization to enhance shelf life.
- Encapsulate in cyclodextrins or liposomes to mitigate hydrolysis .
Basic: What are the recommended analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation :
- Extraction : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for plasma/tissue homogenates.
- Chromatography :
Advanced: How can the compound’s reactivity be modulated for targeted drug delivery?
Methodological Answer:
- Prodrug Design :
- Esterase-labile groups: Introduce tert-butyl esters to enhance lipophilicity; hydrolyze in vivo to active carboxylic acid .
- pH-Sensitive Linkers: Incorporate hydrazone bonds for selective release in acidic tumor microenvironments .
- Conjugation Strategies :
- Attach PEG chains (5–20 kDa) to improve solubility and reduce renal clearance .
Basic: What are the ethical and regulatory considerations for in vivo studies?
Methodological Answer:
- Animal Welfare : Follow ARRIVE 2.0 guidelines for experimental design (e.g., randomization, blinding) and obtain IACUC approval .
- OECD Compliance : Adhere to Test No. 423 (acute oral toxicity) and 453 (carcinogenicity) for regulatory submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
